Receptor Binding Affinity: 15(R)-Iloprost vs. Racemic Iloprost at Human IP and EP Receptors
While racemic iloprost binds with a Ki of 11 nM to recombinant human IP and EP receptors, the specific binding affinity of 15(R)-iloprost has not been separately reported in the primary literature [1]. The C-15 epimerization that distinguishes 15(R)-iloprost from the active 15(S) configuration frequently attenuates prostaglandin analog agonist activity by several orders of magnitude, establishing its primary utility as an inactive control . For procurement decisions, this indicates 15(R)-iloprost should be selected specifically when a stereochemically matched but biologically attenuated comparator is required, not when IP receptor activation is the experimental objective .
| Evidence Dimension | Receptor binding affinity |
|---|---|
| Target Compound Data | Ki for 15(R)-iloprost alone: Not separately reported |
| Comparator Or Baseline | Racemic iloprost: Ki = 11 nM (recombinant human IP and EP receptors) |
| Quantified Difference | Activity attenuation predicted to be several orders of magnitude based on class behavior of C-15 epimerized prostaglandin analogs |
| Conditions | Recombinant human IP and EP receptor binding assay (Abramovitz et al., 2000) |
Why This Matters
This informs procurement strategy: 15(R)-iloprost is purchased as an inactive epimeric control, not for IP receptor activation studies where racemic iloprost or 15(S)-iloprost would be required.
- [1] Abramovitz M, Adam M, Boie Y, Carrière M, Denis D, Godbout C, Lamontagne S, Rochette C, Sawyer N, Tremblay NM, Belley M, Gallant M, Dufresne C, Gareau Y, Ruel R, Juteau H, Labelle M, Ouimet N, Metters KM. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochim Biophys Acta. 2000;1483(2):285-293. View Source
